molecular formula C12H8ClFN4 B2533722 4-Chloro-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-D]pyrimidine CAS No. 1269705-39-6

4-Chloro-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-D]pyrimidine

Cat. No. B2533722
CAS RN: 1269705-39-6
M. Wt: 262.67
InChI Key: RXUCGANHFKLVBJ-UHFFFAOYSA-N
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Description

“4-Chloro-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-D]pyrimidine” is a chemical compound that belongs to the class of pyrazolo[3,4-D]pyrimidines . Pyrazolo[3,4-D]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Synthesis Analysis

The synthesis of pyrazolo[3,4-D]pyrimidines involves various methods. One common method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent . Another method involves a ZnCl2-catalyzed three-component coupling reaction from functionalized enamines, triethyl orthoformate, and ammonium acetate .


Molecular Structure Analysis

The molecular structure of “4-Chloro-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-D]pyrimidine” can be analyzed using various spectroscopic techniques. For instance, IR spectroscopy can reveal the presence of functional groups, while NMR spectroscopy can provide information about the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

Pyrazolo[3,4-D]pyrimidines can undergo various chemical reactions. For example, they can participate in oxidative annulation reactions with anilines and aryl ketones . They can also undergo Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation with amidines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chloro-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-D]pyrimidine” can be determined using various techniques. For instance, its melting point can be determined using thermal analysis . Its solubility, stability, and reactivity can be predicted based on its chemical structure and functional groups.

Future Directions

The future directions for the research on “4-Chloro-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-D]pyrimidine” could involve further investigations into its biological activities, particularly its potential as a CDK2 inhibitor for cancer treatment . Additionally, more studies could be conducted to explore its synthesis, chemical reactions, and structure-activity relationships .

Mechanism of Action

Target of Action

Similar pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit cdk2 (cyclin-dependent kinase 2) and egfr (epidermal growth factor receptor) tyrosine kinase . These proteins play crucial roles in cell cycle regulation and signal transduction pathways, respectively.

Biochemical Pathways

The affected biochemical pathways depend on the specific targets of the compound. In the case of CDK2 inhibition, the cell cycle may be arrested, preventing cell proliferation . EGFR tyrosine kinase inhibition can disrupt signal transduction pathways, affecting cell growth and survival .

Result of Action

The molecular and cellular effects of the compound’s action depend on its specific targets and the pathways they are involved in. Inhibition of CDK2 can lead to cell cycle arrest, potentially inducing apoptosis . EGFR tyrosine kinase inhibition can disrupt cell signaling, affecting processes like cell growth and survival .

properties

IUPAC Name

4-chloro-1-(3-fluorophenyl)-6-methylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFN4/c1-7-16-11(13)10-6-15-18(12(10)17-7)9-4-2-3-8(14)5-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXUCGANHFKLVBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C3=CC(=CC=C3)F)C(=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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